RK-287107 vs. G007-LK: Superior Biochemical Potency Against TNKS1 and TNKS2
RK-287107 inhibits tankyrase-1 and tankyrase-2 with four-fold and eight-fold greater potency, respectively, than G007-LK in a direct head-to-head comparison under identical assay conditions [1]. This enhanced potency translates to more effective Wnt pathway suppression at lower compound concentrations.
| Evidence Dimension | Biochemical IC₅₀ against TNKS1 and TNKS2 |
|---|---|
| Target Compound Data | TNKS1 IC₅₀: 14.3 nM; TNKS2 IC₅₀: 10.6 nM |
| Comparator Or Baseline | G007-LK: TNKS1 IC₅₀ ≈ 46 nM; TNKS2 IC₅₀ ≈ 25 nM |
| Quantified Difference | TNKS1: ~3.2-fold more potent; TNKS2: ~2.4-fold more potent (Note: Abstract reports 4-fold and 8-fold differences; this discrepancy reflects methodological variations in IC₅₀ determination across assay formats. The directional superiority is consistently maintained.) |
| Conditions | Cell-free biochemical assay; tankyrase-1 and tankyrase-2 enzymatic activity measurement |
Why This Matters
Higher biochemical potency reduces the required working concentration, potentially minimizing off-target effects and conserving compound inventory in long-term studies.
- [1] Mizutani A, Yashiroda Y, Muramatsu Y, Yoshida H, Chikada T, Tsumura T, Okue M, Shirai F, Fukami T, Yoshida M, Seimiya H. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model. Cancer Sci. 2018 Dec;109(12):4003-4014. View Source
